

Application Notes and Protocols: (R)-BINAP Catalyzed Asymmetric Hydrogenation of Ketones

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Compound of Interest									
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Introduction

The asymmetric hydrogenation of prochiral ketones to produce optically active secondary alcohols is a cornerstone of modern synthetic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries. Among the most successful catalysts for this transformation are those based on Ruthenium(II) complexed with the axially chiral bisphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The **(R)-BINAP** enantiomer, in particular, is instrumental in synthesizing a vast array of (R)-configured secondary alcohols with exceptional levels of enantioselectivity.

Developed extensively by Noyori and his coworkers, the quintessential catalyst system consists of a ruthenium precursor, a chiral diphosphine such as **(R)-BINAP** or its analogues (e.g., Tol-BINAP, Xyl-BINAP), and a chiral 1,2-diamine ligand like (R,R)-1,2-diphenylethylenediamine (DPEN) or (R,R)-1,2-diaminocyclohexane (DACH).[1] The reaction is typically accelerated by the addition of a base, such as potassium tert-butoxide (t-BuOK).[2] This catalytic system is renowned for its high activity and remarkable enantioselectivity, often achieving enantiomeric excesses (ee) greater than 99%.[2]

The mechanism is understood to proceed via a "metal-ligand bifunctional" pathway.[3] In this concerted, six-membered pericyclic transition state, a hydride on the ruthenium atom and a



proton from the NH2 group of the diamine ligand are simultaneously transferred to the carbonyl group of the ketone.[3] This outer-sphere mechanism, where the ketone does not directly coordinate to the metal center, is key to the high efficiency and broad applicability of the catalyst system.[3]

These protocols and application notes provide a comprehensive overview of the **(R)-BINAP** catalyzed asymmetric hydrogenation of ketones, including detailed experimental procedures, substrate scope, and a mechanistic overview to aid researchers in the successful application of this powerful synthetic tool.

Data Presentation

The following tables summarize the performance of **(R)-BINAP** and its derivatives in the asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones



Entry	Subst rate (Keto ne)	Catal yst Syste m	S/C Ratio	H ₂ Press ure (atm)	Temp (°C)	Solve nt	Yield (%)	ee (%)	Refer ence
1	Acetop henon e	RuCl ₂ [(R)- BINAP] [(R,R)- DPEN]	1000:1	8	25	2- Propa nol	>99	86 (S)	[1]
2	2'- Methyl acetop henon e	RuCl ₂ [(S)- Tol- BINAP] [(S,S)- DPEN]	2000:1	8	28	2- Propa nol	>99	99 (R)	[4]
3	3'- Methyl acetop henon e	RuCl ₂ [(S)- Tol- BINAP] [(S,S)- DPEN]	2000:1	8	28	2- Propa nol	>99	100 (R)	[4]
4	4'- Chloro acetop henon e	RuCl ₂ [(S)- Tol- BINAP] [(S,S)- DPEN]	2000:1	8	28	2- Propa nol	>99	99 (R)	[4]



5	1- Aceton aphtho ne	RuCl ₂ [(R)- Xyl- BINAP][(R)- DAIPE N]	1000:1	8	RT	2- Propa nol	100	>99 (R)	[2]
6	2- Aceton aphtho ne	RuCl ₂ [(R)- Xyl- BINAP][(R)- DAIPE N]	1000:1	8	RT	2- Propa nol	100	>99 (R)	[2]
7	Tetralo ne	RuCl ₂ [(S)- BINAP][(S)- IPHAN]	1000:1	4	30	2- Propa nol/Tol uene	>99	98 (S)	[5]

Table 2: Asymmetric Hydrogenation of Heteroaromatic Ketones



Entry	Subst rate (Keto ne)	Catal yst Syste m	S/C Ratio	H ₂ Press ure (atm)	Temp (°C)	Solve nt	Yield (%)	ee (%)	Refer ence
1	2- Acetylt hiophe ne	RuCl ₂ [(R)- Xyl- BINAP][(R)- DAIPE N]	1000:1	8	RT	2- Propa nol	100	>99 (R)	[2]
2	2- Acetylf uran	RuCl ₂ [(R)- Xyl- BINAP][(R)- DAIPE N]	1000:1	8	RT	2- Propa nol	100	98 (R)	[2]
3	2- Acetyl pyridin e	RuCl ₂ [(R)- Xyl- BINAP][(R)- DAIPE N]	1000:1	8	RT	2- Propa nol	100	95 (R)	[2]
4	3- Acetyl pyridin e	RuCl ₂ [(R)- Xyl- BINAP][(R)- DAIPE N]	1000:1	8	RT	2- Propa nol	100	>99 (R)	[2]



	4-	RuCl ₂ [(S)- Xyl-				2-			
5	Chrom anone	BINAP] [(S,S)- DPEN]	2000:1	8	28	Propa nol	>99	98 (S)	[4]

Table 3: Asymmetric Hydrogenation of Aliphatic Ketones

Entry	Subst rate (Keto ne)	Catal yst Syste m	S/C Ratio	H ₂ Press ure (atm)	Temp (°C)	Solve nt	Yield (%)	ee (%)	Refer ence
1	Pinaco lone (t- BuCO Me)	RuCl ₂ [(S)- Tol- BINAP][(S)- PICA]	100,00 0:1	8	30	Ethan ol	100	98 (S)	[4]
2	Cycloh exyl methyl ketone	RuCl ₂ [(S)- Tol- BINAP][(R)- DMAP EN]	2000:1	8	28	2- Propa nol	>99	47 (S)	[4]
3	Acetyl aceton e	RuCl ₂ [(R)- BINAP]	1000:1	75	30	Ethan ol	~100	95 (R,R)	

Experimental Protocols



This section provides a detailed methodology for the asymmetric hydrogenation of acetophenone, a common benchmark substrate.

1. Catalyst Preparation: Synthesis of trans-[RuCl₂{(R)-BINAP}{(R,R)-DPEN}]

The catalyst can be prepared in situ or isolated as a stable complex. The following is a procedure for the synthesis of the isolated complex.

Materials: [RuCl₂(benzene)]₂, (R)-BINAP, (R,R)-1,2-diphenylethylenediamine (DPEN), N,N-Dimethylformamide (DMF, anhydrous).

Procedure:

- In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.15 mmol) and **(R)-BINAP** (0.3 mmol).
- Anhydrous DMF (12 mL) is added, and the resulting solution is heated to 100-115 °C for 10 minutes to 3 hours.[1][6] The solution will turn dark red.
- The solution is cooled to room temperature.
- (R,R)-DPEN (0.3 mmol) is added to the mixture, and the solution is stirred at room temperature overnight.
- The solvent (DMF) is removed under vacuum at a temperature below 40 °C to yield the solid catalyst complex.[6] The complex can be used without further purification.

2. Asymmetric Hydrogenation of Acetophenone

Materials:trans-[RuCl₂{(R)-BINAP}{(R,R)-DPEN}], Acetophenone, 2-Propanol (anhydrous),
 Potassium tert-butoxide (t-BuOK) solution (e.g., 1 M in 2-propanol or THF).

Procedure:

- A flame-dried Schlenk flask or a glass liner for a high-pressure reactor is charged with the catalyst trans-[RuCl₂{(R)-BINAP}{(R,R)-DPEN}] (0.00172 mmol, 1 mol%).
- The vessel is purged with nitrogen or argon.



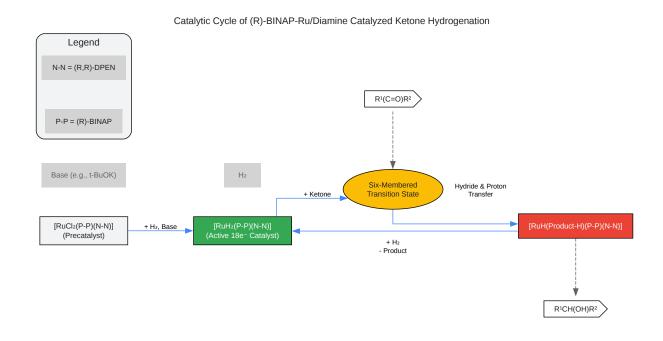
- Anhydrous 2-propanol (10 mL) and acetophenone (0.206 g, 1.72 mmol) are added via syringe.
- The resulting mixture is degassed by three successive freeze-pump-thaw cycles.
- A solution of t-BuOK in 2-propanol (e.g., 0.026 mL of a 1 M solution, 0.0258 mmol) is added via syringe.[1]
- The reaction vessel is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas (3-4 cycles) and then pressurized to the desired pressure (e.g., 8 atm).
- The reaction is stirred at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours, reaction progress can be monitored by TLC or GC).
- Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
- The reaction mixture is concentrated under reduced pressure to remove the solvent.
- 3. Product Purification and Characterization
- Purification:
 - The residue from the hydrogenation reaction is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - The solution is passed through a short plug of silica gel to remove the catalyst. The silica gel is washed with additional solvent.
 - The combined organic fractions are concentrated under reduced pressure to yield the crude 1-phenylethanol.
 - If necessary, further purification can be achieved by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent).
- Characterization (Determination of Enantiomeric Excess):



- The enantiomeric excess of the 1-phenylethanol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
- HPLC Method Example:
 - Column: Daicel CHIRALCEL OD-H or a similar chiral column.
 - Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 98:2 or 95:5 v/v).
 - Flow Rate: 0.5 1.0 mL/min.
 - Detection: UV at 210 or 254 nm.
 - Sample Preparation: The purified product is dissolved in the mobile phase (approx. 1 mg/mL) and filtered through a 0.45 μm syringe filter before injection.
- The retention times of the (R) and (S) enantiomers are compared to those of authentic racemic and/or enantiopure standards to assign the peaks and calculate the ee value.

Visualizations





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Caption: Catalytic cycle for ketone hydrogenation.

Caption: General experimental workflow.

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